2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol
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Overview
Description
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with amino, methyl, and dichloro groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6,7-dichloroquinoline-8-ol with 5-amino-3-methyl-1H-pyrazole under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen atoms in the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the quinoline ring.
Scientific Research Applications
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one
- 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)propanenitrile
- (5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid hydrochloride
Uniqueness
Compared to similar compounds, 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6,7-dichloroquinolin-8-ol stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)-6,7-dichloroquinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O/c1-6-4-9(16)19(18-6)10-3-2-7-5-8(14)11(15)13(20)12(7)17-10/h2-5,20H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYICVKQICWVJID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC3=C(C(=C(C=C3C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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